![molecular formula C15H19NO3S2 B2534502 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide CAS No. 2034354-25-9](/img/structure/B2534502.png)
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide
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Description
“N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” is a chemical compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” can be analyzed using its structure data file, which can be imported to most chemistry software for further analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” can be analyzed using its structure data file .Scientific Research Applications
Synthesis and Biochemical Evaluation
The synthesis and biochemical evaluation of sulfonamides, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide, have been a significant area of research. Studies have focused on the synthesis of these compounds to identify their inhibitory effects on specific enzymes, such as kynurenine 3-hydroxylase. These enzymes play critical roles in physiological and pathological conditions, including the regulation of neurotransmitter levels and the response to neuronal injury. For instance, Röver et al. (1997) described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, highlighting their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer and Antiviral Applications
Sulfonamides, including derivatives of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide, have been explored for their potential anticancer and antiviral applications. The design and synthesis of these compounds aim to evaluate their effectiveness against specific cancer cell lines and viral enzymes, providing a basis for the development of new therapeutic agents. For example, Küçükgüzel et al. (2013) synthesized a series of novel sulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the multifaceted therapeutic potential of these compounds (Küçükgüzel et al., 2013).
Inhibition of Carbonic Anhydrase
The inhibition of carbonic anhydrase by sulfonamide derivatives, including N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide, has been extensively studied due to its implications in treating conditions like glaucoma. These inhibitors show strong affinities towards isozymes of carbonic anhydrase, offering a therapeutic strategy for lowering intraocular pressure in glaucoma patients. Casini et al. (2002) synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, demonstrating potent intraocular pressure-lowering properties (Casini et al., 2002).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c17-15(14-7-10-20-12-14)6-9-16-21(18,19)11-8-13-4-2-1-3-5-13/h1-5,7,10,12,15-17H,6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFWZYZORPNMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylethanesulfonamide |
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